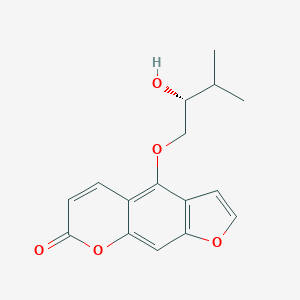
Pranferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pranferol is a natural product found in Prangos, Ferula moschata, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Profile and Mechanism of Action
Pranferol is part of the coumarin family, which is known for its wide range of biological activities. The mechanism of action for coumarins often involves inducing apoptosis in cancer cells through caspase-dependent pathways. This property makes them valuable candidates for cancer therapy, particularly in the treatment of malignant melanoma and other cancers .
Pharmacological Activities
The pharmacological activities of this compound can be categorized as follows:
- Anticancer Activity : this compound has shown moderate cytotoxic effects against various cancer cell lines, including prostate (PC3), skin (H1299), and other carcinoma cells. Studies indicate that it may induce apoptosis through multiple pathways, making it a promising agent in cancer treatment .
- Antiviral Properties : Preliminary investigations have highlighted the anti-HIV properties of this compound, suggesting its potential as a therapeutic agent against viral infections .
- Antimicrobial Effects : Coumarins, including this compound, exhibit antimicrobial activities against several bacterial strains. Research has demonstrated significant inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
- Analgesic and Anti-inflammatory Effects : Extracts containing this compound have shown analgesic properties in animal models, indicating its potential use in pain management . Additionally, its anti-inflammatory effects may contribute to alleviating various inflammatory conditions.
Cancer Treatment
A study evaluating the cytotoxic effects of various coumarins from Prangos ferulacea, including this compound, demonstrated its ability to inhibit cell proliferation in cancer cell lines. The findings suggest that this compound could be developed into a therapeutic agent for specific types of cancer due to its selective cytotoxicity .
Antimicrobial Applications
Clinical trials have explored the use of vaginal creams containing extracts from Prangos ferulacea, including this compound, in treating bacterial vaginosis. Results indicated accelerated recovery when combined with standard treatments like metronidazole, showcasing its potential as an adjunct therapy .
Pain Management
Research on the analgesic properties of this compound revealed its effectiveness in reducing pain responses in animal models. This suggests that it could be a viable option for developing new analgesic medications .
Data Table: Summary of Pharmacological Activities
Propriétés
Numéro CAS |
14685-06-4 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
4-[(2R)-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9,12,17H,8H2,1-2H3/t12-/m0/s1 |
Clé InChI |
JZRGHDSNRVNBNT-LBPRGKRZSA-N |
SMILES |
CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
SMILES isomérique |
CC(C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
SMILES canonique |
CC(C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O |
Key on ui other cas no. |
14685-06-4 |
Synonymes |
pranferol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















